Amrita Chaudhuri,
Rakesh Mengji,
Yarra Venkatesh,
Avijit Jana,
N D Pradeep Singh
PMID: 32202569
DOI:
10.1039/d0cc00667j
Abstract
The anti-tumor activity of Cu complexes is well established in cancer research. We developed a biotin-tagged Cu-chelating prodrug that is activated by one-photon and two-photon irradiation for the target-specific and spatio-temporally controlled in situ generation of a Cu complex. In this way, we transform copper from a "cancer-promoting" agent to an anticancer agent.
Mengge Chen,
Yanpeng Ding,
Yuan Ke,
Yifei Zeng,
Nuomin Liu,
Yahua Zhong,
Xinying Hua,
Zheng Li,
Yudi Xiong,
Chaoyan Wu,
Haijun Yu
PMID: 32456481
DOI:
10.1080/21691401.2020.1770266
Abstract
Zinc pyrithione (ZPT) is widely used as an antimicrobial. Zinc is a necessary trace element of the human whose homeostasis associated with several cancers. However, the anticancer effect of increased Zinc in ovarian cancer is still unclear. This study focussed on the anti-tumour effects of ZPT combined with Zinc in SKOV3 and SKOV3/DDP cells. The cell viability, apoptosis, migration, and invasion assays were detected by CCK-8, flow cytometry, wound healing and transwell assay, respectively. The distribution of Zinc in cells was monitored by staining of Zinc fluorescent dye and lysosome tracker. The changes in lysosomal membrane stability were reflected by acridine orange fluorescence and cathepsin D reposition. Expression of the proteins about invasion and apoptosis was evaluated by western blot. The results indicated that ZPT combined with Zinc could notably reduce cell viability, inhibit migration and invasion in SKOV3 and SKOV3/DDP cells. Besides, ZPT performed as a Zinc carrier targeted lysosomes, caused the increase of its membrane permeability and the release of cathepsin D accompanied by mitochondrial apoptosis in SKOV3/DDP cells. In conclusion, our work suggests that ZPT combined with Zinc could inhibit proliferation, migration, invasion, and promote apoptosis by trigger the lysosome-mitochondrial apoptosis pathway in ovarian carcinoma.
Debora L Campos,
Ignacio Machado,
Camila M Ribeiro,
Dinorah Gambino,
Fernando R Pavan
PMID: 31619772
DOI:
10.1038/s41429-019-0243-3
Abstract
The objective of this study was to determine the activity of pyridine-2-thiol 1-oxide sodium salt (Na mpo) and its complex with iron [Fe(mpo)
] against Mycobacterium tuberculosis. The compounds were tested against a standard strain of M. tuberculosis H
Rv (ATCC 27294), with minimal inhibitory concentrations (MIC
) of 7.20 and 1.07 μM to Na mpo and [Fe(mpo)
], respectively, and against three clinical isolates with different genotypic profiles, with MIC values ranging from 0.74 to 6.52 and 0.30 to 2.25 μM to Na mpo and [Fe(mpo)
], respectively. [Fe(mpo)
] was more effective against susceptible strains but both compounds were effective in inhibiting MDR and XDR-TB clinical strains. The profile activity was determined through the methodology of a time-kill curve against standard and clinical strains of M. tuberculosis. Time-kill studies indicated that Na mpo had an early bactericidal activity against H
Rv and clinical isolates, with sterilizing effects observed in 5 and 7 days, respectively, at its MIC
. The anti MDR and XDR-M. tuberculosis activity and bactericidal effect of Na mpo and [Fe(mpo)
] demonstrate their potential as new compounds for the treatment of tuberculosis.
Jerneja Kladnik,
Jakob Kljun,
Hilke Burmeister,
Ingo Ott,
Isolda Romero-Canelón,
Iztok Turel
PMID: 31461189
DOI:
10.1002/chem.201903109
Abstract
An organoruthenium(II) complex with pyrithione (2-mercaptopyridine N-oxide) 1 a has previously been identified by our group as a compound with promising anticancer potential without cytotoxicity towards non-cancerous cells. To expand the rather limited research on compounds of this type, an array of novel chlorido and 1,3,5-triaza-7-phosphaadamantane (pta) organoruthenium(II) complexes with methyl-substituted pyrithiones has been prepared. After thorough investigation of the aqueous stability of these complexes, their modes of action have been elucidated at the cellular level. Minor structural alterations in the ruthenium-pyrithionato compounds resulted in fine-tuning of their cytotoxicities. The best performing compounds, 1 b and 2 b, with a chlorido or pta ligand bound to ruthenium, respectively, and a methyl group at the 3-position of the pyrithione scaffold, have been further investigated. Both compounds trigger early apoptosis, induce the generation of reactive oxygen species and G1 arrest in A549 cancer cells, and show no strong interaction with DNA. However, only 1 b also inhibits thioredoxin reductase. Wound healing assays and mitochondrial function evaluation have revealed differences between these two compounds at the cellular level.
István Hajdú,
József Kardos,
Balázs Major,
Gabriella Fabó,
Zsolt Lőrincz,
Sándor Cseh,
György Dormán
PMID: 30098867
DOI:
10.1016/j.bmcl.2018.07.001
Abstract
Lysyl oxidase (LOX) enzymes as potential drug targets maintain constant attention in the therapy of fibrosis, cancer and metastasis. In order to measure the inhibitory activity of small molecules on the LOX enzyme family members a fluorometric activity screening method was developed. During assay validation, previously reported non-selective small inhibitor molecules (BAPN, MCP-1, thiram, disulfiram) were investigated on all of the major LOX enzymes. We confirmed that MCP-1, thiram, disulfiram are in fact pan-inhibitors, while BAPN inhibits only LOX-like enzymes (preferably LOX-like-protein-2, LOXL2) in contrast to the previous reports. We measured the LOX inhibitory profile of a small targeted library generated by 2D ligand-based chemoinformatics methods. Ten hits (10.4% hit rate) were identified, and the compounds showed distinct activity profiles. Potential inhibitors were also identified for LOX-like-protein-3 (LOXL3) and LOX-like-protein-4 (LOXL4), that are considered as emerging drug targets in the therapy of melanoma and gastric cancer.
Katarina Marković,
Radmila Milačič,
Stefan Marković,
Jerneja Kladnik,
Iztok Turel,
Janez Ščančar
PMID: 32225069
DOI:
10.3390/molecules25071512
Abstract
The development of ruthenium-based complexes for cancer treatment requires a variety of pharmacological studies, one of them being a drug's binding kinetics to serum proteins. In this work, speciation analysis was used to study kinetics of ruthenium-based drug candidates with human serum proteins. Two ruthenium (Ru) complexes, namely [(η
-
-cymene)Ru(1-hydroxypyridine-2(1
)-thionato)Cl] (
) and [(η
-
-cymene)Ru(1-hydroxypyridine-2(1
)-thionato)pta]PF
(
) (where pta = 1,3,5-triaza-7-phosphaadamantane), were selected. Before a kinetics study, their stability in relevant media was confirmed by nuclear magnetic resonance (NMR). Conjoint liquid chromatography (CLC) monolithic column, assembling convective interaction media (CIM) protein G and diethylamino (DEAE) disks, was used for separation of unbound Ru species from those bound to human serum transferrin (Tf), albumin (HSA) and immunoglobulins G (IgG). Eluted proteins were monitored by UV spectrometry (278 nm), while Ru species were quantified by post-column isotope dilution inductively coupled plasma mass spectrometry (ID-ICP-MS). Binding kinetics of chlorido (
) and pta complex (
) to serum proteins was followed from 5 min up to 48 h after incubation with human serum. Both Ru complexes interacted mainly with HSA. Complex (
) exhibited faster and more extensive interaction with HSA than complex (
). The equilibrium concentration for complex (
) was obtained 6 h after incubation, when about 70% of compound was bound to HSA, 5% was associated with IgG, whereas 25% remained unbound. In contrast, the rate of interaction of complex (
) with HSA was much slower and less extensive and the equilibrium concentration was obtained 24 h after incubation, when about 50% of complex (
) was bound to HSA and 50% remained unbound.
Jerneja Kladnik,
Samuel Ristovski,
Jakob Kljun,
Andrea Defant,
Ines Mancini,
Kristina Sepčić,
Iztok Turel
PMID: 32781544
DOI:
10.3390/ijms21165628
Abstract
The increasing number of Alzheimer's disease (AD) cases requires the development of new improved drug candidates, possessing the ability of more efficient treatment as well as less unwanted side effects. Cholinesterase enzymes are highly associated with the development of AD and thus represent important druggable targets. Therefore, we have synthesized eight organoruthenium(II) chlorido complexes
-
with pyrithione-type ligands (pyrithione = 1-hydroxypyridine-2(1
)-thione,
), bearing either pyrithione
, its methyl (
-
) or bicyclic aromatic analogues (
-
) and tested them for their inhibition towards electric eel acetylcholinesterase (eeAChE) and horse serum butyrylcholinesterase (hsBuChE). The experimental results have shown that the novel complex
with the ligand 1-hydroxyquinoline-2-(1
)-thione (
) improves the inhibition towards eeAChE (IC
= 4.9 μM) and even more potently towards hsBuChE (IC
= 0.2 μM) in comparison with the referenced
. Moreover, computational studies on
AChE have supported the experimental outcomes for
, possessing the lowest energy value among all tested complexes and have also predicted several interactions of
with the target protein. Consequently, we have shown that the aromatic ring extension of the ligand
, though only at the appropriate position, is a viable strategy to enhance the activity against cholinesterases.
Sebastian Faßbender,
Ann-Katrin Döring,
Björn Meermann
PMID: 31494688
DOI:
10.1007/s00216-019-02094-5
Abstract
In the recent decade, metal pyrithione complexes have become important biocides for antifouling purposes in shipping. The analysis of metal pyrithione complexes and their degradation products/species in environmental samples is challenging because they exhibit fast UV degradation, transmetalation, and ligand substitution and are known to be prone to spontaneous species transformation within a chromatographic system. The environmental properties of the pyrithione species, e.g., toxicity to target and non-target organisms, are differing strongly, and it is therefore inevitable to identify as well as quantify all species separately. To cope with the separation of metal pyrithione species with minimum species transformation during analysis, a capillary electrophoresis (CE)-based method was developed. The hyphenation of CE with selective electrospray ionization- and inductively coupled plasma-mass spectrometry (ESI-, ICP-MS) provided complementary molecular and elemental information for the identification and quantification of pyrithione species. To study speciation of pyrithiones, a leaching experiment of several commercial antifouling paints containing zinc pyrithione in ultrapure and river water was conducted. Only the two species pyrithione (HPT) and dipyrithione ((PT)
) were found in the leaching media, in concentrations between 0.086 and 2.4 μM (HPT) and between 0.062 and 0.59 μM ((PT)
), depending on the paint and leaching medium. The limits of detection were 20 nM (HPT) and 10 nM ((PT)
). The results show that complementary CE-MS is a suitable tool for mechanistical studies concerning species transformation (e.g., degradation) and the identification of target species of metal pyrithione complexes in real surface water matrices, laying the ground for future environmental studies. Graphical abstract Hyphenation of CE with ESI- and ICP-MS provided complementary molecular and elemental information. Metal pyrithione species released from commercial antifouling paints could be identified and quantified in ultrapure and river water matrices.
Xin Chen,
Jinjie Wu,
Qianqian Yang,
Xiaolan Zhang,
Peiquan Zhang,
Siyan Liao,
Zhimin He,
Xuejun Wang,
Chong Zhao,
Jinbao Liu
PMID: 29098502
DOI:
10.1007/s10534-017-0062-6
Abstract
The ubiquitin-proteasome system (UPS) is indispensable to the protein quality control in eukaryotic cells. Due to the remarkable clinical success of using proteasome inhibitors for clinical treatment of multiple myeloma, it is anticipated that targeting the UPS upstream of the proteasome step be an effective strategy for cancer therapy. Deubiquitinases (DUB) are proteases that remove ubiquitin from target proteins and therefore regulate multiple cellular processes including some signaling pathways altered in cancer cells. Thus, targeting DUB is a promising strategy for cancer drug discovery. Previously, we have reported that metal complexes, such as copper and gold complexes, can disrupt the UPS via suppressing the activity of 19S proteasome-associated DUBs and/or of the 20S proteasomes, thereby inducing cancer cell death. In this study, we found that cadmium pyrithione (CdPT) treatment led to remarkable accumulation of ubiquitinated proteins in cultured cancer cells and primary leukemia cells. CdPT potently inhibited the activity of proteasomal DUBs (USP14 and UCHL5), but slightly inhibited 20S proteasome activity. The anti-cancer activity of CdPT was associated with triggering apoptosis via caspase activation. Moreover, treatment with CdPT inhibited proteasome function and repressed tumor growth in animal xenograft models. Our results show that cadmium-containing complex CdPT may function as a novel proteasomal DUB inhibitor and suggest appealing prospects for cancer treatment.
Landys Lopez Quezada,
Kelin Li,
Stacey L McDonald,
Quyen Nguyen,
Andrew J Perkowski,
Cameron W Pharr,
Ben Gold,
Julia Roberts,
Kathrine McAulay,
Kohta Saito,
Selin Somersan Karakaya,
Prisca Elis Javidnia,
Esther Porras de Francisco,
Manuel Marin Amieva,
Sara Palomo Dı Az,
Alfonso Mendoza Losana,
Matthew Zimmerman,
Hsin-Pin Ho Liang,
Jun Zhang,
Veronique Dartois,
Stéphanie Sans,
Sophie Lagrange,
Laurent Goullieux,
Christine Roubert,
Carl Nathan,
Jeffrey Aubé
PMID: 31184461
DOI:
10.1021/acsinfecdis.9b00112
Abstract
The historical view of β-lactams as ineffective antimycobacterials has given way to growing interest in the activity of this class against
(
) in the presence of a β-lactamase inhibitor. However, most antimycobacterial β-lactams kill
only or best when the bacilli are replicating. Here, a screen of 1904 β-lactams led to the identification of cephalosporins substituted with a pyrithione moiety at C3' that are active against
under both replicating and nonreplicating conditions, neither activity requiring a β-lactamase inhibitor. Studies showed that activity against nonreplicating
required the
release of the pyrithione, independent of the known class A β-lactamase, BlaC. In contrast, replicating
could be killed both by released pyrithione and by the parent β-lactam. Thus, the antimycobacterial activity of pyrithione-containing cephalosporins arises from two mechanisms that kill mycobacteria in different metabolic states.